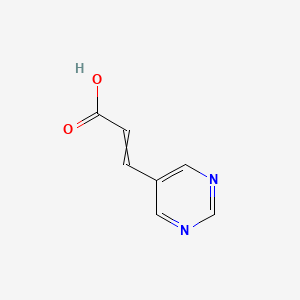

(E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID

Descripción

Propiedades

Fórmula molecular |

C7H6N2O2 |

|---|---|

Peso molecular |

150.13 g/mol |

Nombre IUPAC |

3-pyrimidin-5-ylprop-2-enoic acid |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h1-5H,(H,10,11) |

Clave InChI |

XZAOEYWVIVLYAL-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=NC=N1)C=CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for (E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyrimidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Aplicaciones Científicas De Investigación

(E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of (E)-3-(PYRIMIDIN-5-YL)ACRYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in various biological processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- The naphthalene group in the pyridine-based analogue (Table 1, Row 2) enhances lipophilicity, improving membrane permeability but reducing aqueous solubility compared to (E)-3-(Pyrimidin-5-yl)acrylic acid .

- The furopyrimidine derivative (Row 4) exhibits superior crystallinity due to its rigid fused-ring system, enabling stable polymorphs for drug formulation .

Biological Activity :

- The oxadiazole-containing compound (Row 3) shows higher specificity for viral proteases, whereas (E)-3-(Pyrimidin-5-yl)acrylic acid demonstrates broader kinase inhibition .

Synthetic Accessibility: (E)-3-(Pyrimidin-5-yl)acrylic acid is synthesized via Heck coupling or Knoevenagel condensation, while analogues with fused heterocycles (e.g., indole-pyrrolopyridine) require multi-step protocols involving palladium catalysis .

Electronic and Physicochemical Properties

Table 2: Electronic Properties

| Compound | LogP | pKa (COOH) | Solubility (mg/mL) |

|---|---|---|---|

| (E)-3-(Pyrimidin-5-yl)acrylic acid | 1.2 | 3.1 | 12.5 (pH 7.4) |

| Pyridine-based analogue (Row 2, Table 1) | 3.8 | 2.8 | 2.1 (pH 7.4) |

| Furopyrimidine derivative (Row 4, Table 1) | 4.5 | N/A | 0.8 (pH 7.4) |

- Electronic Effects : The pyrimidine ring in (E)-3-(Pyrimidin-5-yl)acrylic acid lowers the pKa of the carboxylic acid group (3.1 vs. ~4.5 for simple acrylic acids), enhancing ionization at physiological pH .

- Solubility : Bulkier substituents (e.g., naphthalene) drastically reduce solubility, limiting bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(Pyrimidin-5-yl)acrylic Acid, and how can reaction conditions be optimized?

- Methodology :

- Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) between pyrimidine derivatives and acrylic acid precursors. For example, pyrimidin-5-ylboronic acid can react with ethyl acrylate under Pd(PPh₃)₄ catalysis, followed by hydrolysis to yield the free acid .

- Solvent Optimization : Employ polar aprotic solvents (e.g., DMF or THF) with controlled temperature (60–80°C) to minimize side reactions. Monitor progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the pure (E)-isomer .

Q. How can the purity and stereochemical configuration of (E)-3-(Pyrimidin-5-yl)acrylic Acid be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the (E)-configuration via coupling constants ( Hz for α,β-unsaturated protons) in H NMR. Pyrimidine ring protons appear as distinct doublets (δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (exact mass ~191.06 g/mol for C₇H₆N₂O₂) verifies molecular integrity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) and detect trace isomers .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic media?

- Solubility Profile :

- Aqueous : Limited solubility in neutral water; enhance via sodium salt formation (pH >10) or co-solvents (e.g., DMSO) .

- Organic Solvents : Soluble in DMF, DMSO, and methanol; sparingly soluble in ethyl acetate .

- Stability :

- Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the α,β-unsaturated moiety. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of (E)-3-(Pyrimidin-5-yl)acrylic Acid?

- Methodology :

- Computational Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare with experimental UV-Vis spectra (λ_max ~250–280 nm) .

- Thermochemistry : Predict acid dissociation constants (pKa) and tautomeric equilibria between pyrimidine nitrogen sites .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Approach :

- Derivatization : Synthesize amides, esters, or metal complexes (e.g., Zn²⁺ chelates) to study electronic and steric effects on bioactivity .

- Biological Assays : Test derivatives in in vitro models (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC₅₀ determination) .

- QSAR Modeling : Corrogate substituent effects (e.g., pyrimidine ring modifications) with activity using multivariate regression or machine learning .

Q. How can crystallographic data resolve polymorphism or co-crystal formation in this compound?

- Techniques :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water) and analyze space group, unit cell parameters, and hydrogen-bonding networks .

- Powder XRD : Detect polymorphic forms by comparing experimental patterns with simulated data from single-crystal structures .

Data Contradictions and Troubleshooting

Q. How should researchers address discrepancies in reported biological activities of (E)-3-(Pyrimidin-5-yl)acrylic Acid derivatives?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.